molecular formula C23H18F3N3O2S2 B2765554 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1260946-61-9

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2765554
CAS No.: 1260946-61-9
M. Wt: 489.53
InChI Key: PJZWRKGZUAEEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H18F3N3O2S2 and its molecular weight is 489.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential pharmaceutical applications. Its unique structure suggests various biological activities, particularly in the fields of oncology and antifungal treatments. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N4O2SC_{23}H_{18}N_{4}O_{2}S with a molecular weight of approximately 510.7 g/mol. The IUPAC name reflects its intricate structure, which includes thienyl and pyrimidinyl groups that are known to interact with biological targets.

PropertyValue
Molecular FormulaC23H18N4O2S
Molecular Weight510.7 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research has indicated that compounds similar to this compound possess various biological activities:

  • Antitumor Activity :
    • Studies have shown that thienopyrimidine derivatives can inhibit tumor cell proliferation by targeting specific enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The inhibition of these enzymes leads to reduced DNA synthesis and cell death in cancer cells .
    CompoundIC50 (µM)Target
    Thienopyrimidine Derivative0.5 - 10TS/DHFR
  • Antifungal Properties :
    • The compound has been evaluated for its antifungal potential against various phytopathogenic fungi. Preliminary results indicate that it exhibits significant fungicidal activity, likely due to its ability to disrupt fungal cell wall synthesis .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within the cell. The thienyl and pyrimidinyl moieties are believed to modulate enzyme activity or receptor interactions, which can lead to altered cellular responses.

Case Study 1: Antitumor Efficacy

In a study published in CORE, a series of thienopyrimidine analogs were synthesized and tested for their antitumor efficacy against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent antitumor activity .

Case Study 2: Antifungal Activity

A patent application highlighted the use of similar pyrimidine compounds in combating phytopathogenic fungi. The compounds were tested in vitro against several fungal strains, showing effective inhibition at concentrations below 100 µg/mL .

Properties

IUPAC Name

2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O2S2/c1-13-7-8-18(14(2)11-13)29-21(31)20-17(9-10-32-20)28-22(29)33-12-19(30)27-16-6-4-3-5-15(16)23(24,25)26/h3-11H,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZWRKGZUAEEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.